molecular formula C15H9F3N2OS B2858272 N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide CAS No. 923070-11-5

N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2858272
CAS RN: 923070-11-5
M. Wt: 322.31
InChI Key: ZTGALPHFUULBPL-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide” is a compound that contains a benzothiazole ring, a trifluoromethyl group, and an amide group . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring. The trifluoromethyl group is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom. The amide group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the trifluoromethyl group, and the amide group . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the benzothiazole ring, the trifluoromethyl group, and the amide group . The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole ring, the trifluoromethyl group, and the amide group . For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Supramolecular Gelators

Research has shown that derivatives of N-(thiazol-2-yl)benzamide, which share structural similarities with N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide, act as supramolecular gelators. These compounds have demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, highlighting their potential in creating stable gels with low minimum gelator concentrations. The gelation mechanism involves multiple non-covalent interactions, such as π-π interaction along with cyclic N–H⋯N and S⋯O interaction, indicating their application in crystal engineering and material science (Yadav & Ballabh, 2020).

Antimicrobial Agents

Compounds derived from N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide have been synthesized and characterized for their antimicrobial properties. These compounds were tested against various gram-positive and gram-negative bacteria, as well as fungi, showing significant antibacterial and antifungal activities. This research underscores the potential of N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide derivatives in developing new antimicrobial agents (Patel, H. S. Patel, & Shah, 2015).

Corrosion Inhibitors

Benzothiazole derivatives, related to N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide, have been synthesized and studied for their corrosion inhibiting effects on steel in acidic environments. These studies have demonstrated that such compounds offer substantial protection against corrosion, potentially applicable in industrial settings where metal preservation is crucial (Hu et al., 2016).

Anticancer Evaluation

Investigations into N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives have revealed promising anticancer activities against various human cancer cell lines. These findings indicate the therapeutic potential of benzamide derivatives in oncology, offering a basis for further research into targeted cancer treatments (Tiwari et al., 2017).

Electrochemical Synthesis

The electrochemical synthesis of benzothiazoles and thiazolopyridines from thioamides has been explored, utilizing a metal- and reagent-free method. This approach provides a green and efficient pathway to synthesize benzothiazole derivatives, highlighting the chemical versatility of these compounds in pharmaceuticals and organic materials (Qian et al., 2017).

Future Directions

The study of compounds containing benzothiazole rings, trifluoromethyl groups, and amide groups is an active area of research, particularly in the field of medicinal chemistry . Future research could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-3-1-2-9(6-10)14(21)20-11-4-5-13-12(7-11)19-8-22-13/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGALPHFUULBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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